molecular formula C14H12BrN7S B11048737 6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11048737
M. Wt: 390.26 g/mol
InChI Key: ARTSPLWWJMOJBG-UHFFFAOYSA-N
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Description

6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound. It features a unique combination of pyrazole, pyridine, triazole, and thiadiazole rings, making it a molecule of interest in various fields of scientific research. The presence of multiple heteroatoms and functional groups in its structure imparts significant chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the triazole and thiadiazole rings. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the synthesis would be a critical factor in its industrial application.

Chemical Reactions Analysis

Types of Reactions

6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a versatile building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes due to its unique structure.

    Medicine: Possible development as a therapeutic agent, given its potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The presence of multiple heteroatoms and functional groups suggests that it could interact with enzymes, receptors, or other proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of heterocyclic rings, which imparts a distinct set of chemical and biological properties

Properties

Molecular Formula

C14H12BrN7S

Molecular Weight

390.26 g/mol

IUPAC Name

6-(4-bromo-5-propan-2-yl-1H-pyrazol-3-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H12BrN7S/c1-7(2)10-9(15)11(18-17-10)13-21-22-12(19-20-14(22)23-13)8-4-3-5-16-6-8/h3-7H,1-2H3,(H,17,18)

InChI Key

ARTSPLWWJMOJBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NN1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4)Br

Origin of Product

United States

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